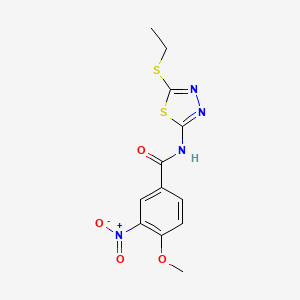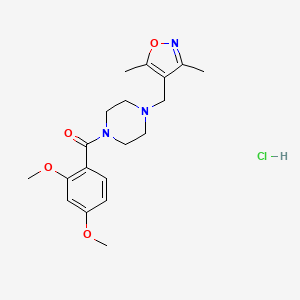![molecular formula C18H13BrClN3O2 B2936907 N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide CAS No. 1062125-96-5](/img/structure/B2936907.png)
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide involves the inhibition of specific enzymes that are involved in cell growth and proliferation. This compound targets the DNA replication and repair mechanisms of cancer cells, leading to their death. In addition, this compound also targets the metabolic pathways of infectious agents, leading to their inhibition.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound also inhibits the growth and replication of infectious agents, such as bacteria and viruses.
実験室実験の利点と制限
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, making it suitable for various experiments. In addition, this compound has a low toxicity level, making it safe for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide. One potential direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more efficient synthesis methods for this compound, which may improve its efficacy in various experiments. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.
Conclusion:
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide is a chemical compound that has potential applications in various scientific fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the study of this compound include investigating its potential use in the treatment of other diseases, developing more efficient synthesis methods, and exploring its use in combination with other drugs.
合成法
The synthesis of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide involves the reaction of 2-bromoaniline with 2-chloro-4-formylquinoline in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide.
科学的研究の応用
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.
特性
IUPAC Name |
N-[2-(2-bromoanilino)-2-oxoethyl]-2-chloroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2/c19-13-6-2-4-8-15(13)23-17(24)10-21-18(25)12-9-16(20)22-14-7-3-1-5-11(12)14/h1-9H,10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQMSAUVFHPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)
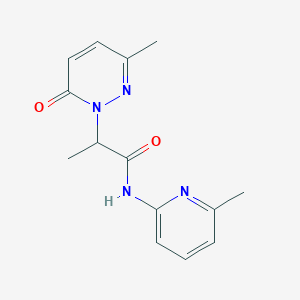
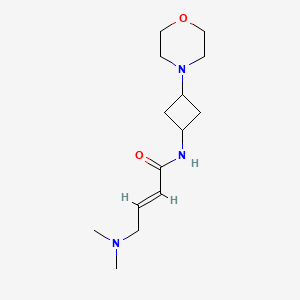
![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)
![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)
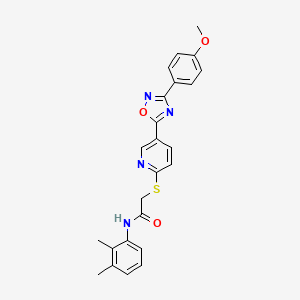
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)
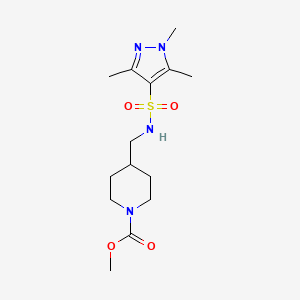
![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)
